Trimethyl glycine

Overview

Description

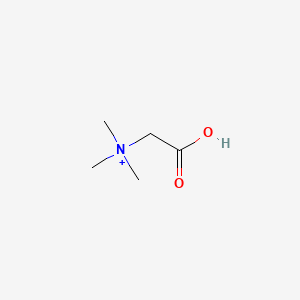

Trimethyl glycine (TMG), also known as betaine, is a quaternary ammonium compound derived from glycine through the addition of three methyl groups (–CH₃) to its amino group. Its chemical formula is C₅H₁₁NO₂, and it exists as a zwitterion, featuring both a positively charged quaternary ammonium group and a negatively charged carboxylate group . TMG is naturally abundant in sugar beets (Beta vulgaris), spinach, and seafood, and it plays dual roles in biological systems:

- Methyl Donor: TMG participates in methylation reactions, donating methyl groups for the synthesis of methionine, carnitine, and creatine, which are critical for protein metabolism, energy production, and detoxification .

- Organic Osmolyte: It protects cells (e.g., intestinal epithelial cells) from osmotic stress, maintaining structural integrity under conditions like heat or immunological stress .

TMG’s applications span animal nutrition (improving gut health and growth performance) , human health (antioxidant and hepatoprotective effects) , and industrial processes (heat transfer fluids and anti-freeze agents) .

Preparation Methods

Traditional Chemical Synthesis via Sodium Chloroacetate and Trimethylamine

The conventional method for synthesizing trimethyl glycine involves the reaction of sodium chloroacetate with trimethylamine in aqueous medium. This approach, documented in multiple patents, emphasizes controlled temperature conditions and ion-exchange resin purification to maximize yield and purity .

Reaction Mechanism and Stoichiometry

The nucleophilic substitution reaction proceeds as follows:

2\text{COONa} + (\text{CH}3)3\text{N} \rightarrow (\text{CH}3)3\text{N}^+\text{CH}2\text{COO}^- + \text{NaCl}

Sodium chloroacetate reacts with trimethylamine in a 1:1 to 1.1 molar ratio, with excess trimethylamine ensuring complete conversion of the chloroacetate . The reaction is exothermic, necessitating temperature control to prevent side reactions such as hydrolysis of trimethylamine.

Stepwise Temperature Optimization

Key patents describe a three-phase temperature protocol:

-

Initial Reaction : Conducted at 20–28°C (room temperature) for 20–30 minutes to initiate the reaction without premature thermal degradation .

-

Intermediate Heating : Gradual increase to 52–54°C for 1 hour to accelerate reaction kinetics.

-

Final Stage : Elevated to 70–85°C for 1 hour to ensure completion, followed by natural cooling .

This phased approach achieves a yield exceeding 96% with product purity >98.5%, as confirmed by melting point analysis (243°C) and infrared spectroscopy .

Purification Using Ion-Exchange Resins

Post-reaction purification involves strong acid cation-exchange resins to separate this compound from by-products like sodium chloride. A 5% ammoniacal solution elutes the product, which is subsequently concentrated and treated with hydrochloric acid to form betaine hydrochloride .

Continuous Flow Synthesis with Microchannel Reactors

Recent advancements focus on continuous production systems to address limitations of batch processes, such as long reaction times and residual alkali content. Patent CN110818580A details a microchannel reactor-based method that enhances safety and efficiency .

Reactor Design and Catalytic Modifications

The process employs a microchannel reactor paired with a fixed-bed catalyst (e.g., acidic resins or zeolites). Key parameters include:

These conditions reduce side reactions, achieving a chloroacetate conversion rate >99.5% and residual alkali levels <0.1% .

Solvent Recovery and Environmental Benefits

Alcohol solvents (e.g., methanol or ethanol) are recycled through distillation, lowering production costs and environmental impact. The closed-loop system minimizes waste generation, aligning with green chemistry principles .

Comparative Analysis of Synthesis Methods

Industrial-Scale Refinement Techniques

Crystallization and Drying

Post-purification, betaine hydrochloride is crystallized by evaporative concentration. Spray drying at 200°C produces anhydrous betaine powder with moisture content <0.5% .

Quality Control Metrics

Chemical Reactions Analysis

Types of Reactions

N,N,N-trimethylglycinium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylglycine and sarcosine.

Reduction: It can be reduced to form trimethylamine.

Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Dimethylglycine, sarcosine.

Reduction Products: Trimethylamine.

Substitution Products: Various alkylated and acylated derivatives.

Scientific Research Applications

N,N,N-trimethylglycinium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for enzymes and proteins.

Mechanism of Action

N,N,N-trimethylglycinium exerts its effects through several mechanisms:

Osmoregulation: It helps maintain cell volume and fluid balance by acting as an osmolyte.

Protein Stabilization: It stabilizes the structure of proteins and enzymes, protecting them from denaturation under stress conditions.

Comparison with Similar Compounds

Dimethylglycine (DMG)

- Structure: DMG is a demethylated derivative of TMG, with two methyl groups attached to glycine (C₄H₉NO₂).

- Function: DMG is produced when TMG donates a methyl group via the enzyme betaine-homocysteine methyltransferase (BHMT) . DMG is recycled back to glycine in the folate cycle, contributing to one-carbon metabolism .

Glycine

- Structure: The simplest amino acid (C₂H₅NO₂), lacking methyl groups.

- Function: Precursor for proteins, glutathione, and heme synthesis. Acts as an inhibitory neurotransmitter in the central nervous system.

- Applications: Used in supplements for sleep improvement, muscle recovery, and metabolic health.

Choline

- Structure: Contains three methyl groups bound to a nitrogen atom, linked to an ethanolamine backbone (C₅H₁₄NO⁺).

- Function: Direct precursor to TMG via oxidation in mitochondria. Essential for phospholipid synthesis (e.g., phosphatidylcholine) and acetylcholine production. Like TMG, it serves as a methyl donor but requires conversion to TMG for betaine-dependent methylation pathways .

- Applications : Critical for liver function and brain development. Choline deficiency leads to fatty liver, whereas TMG supplementation can mitigate choline-insufficient conditions.

Methionine

- Structure: Sulfur-containing amino acid (C₅H₁₁NO₂S).

- Function: A primary methyl donor via its derivative S-adenosylmethionine (SAMe). Unlike TMG, methionine’s methylation role is broader, affecting DNA, neurotransmitters, and lipids. TMG can spare methionine by remethylating homocysteine to methionine, reducing dietary methionine requirements .

- Applications : Used in treating liver disorders and depression. TMG’s role is complementary, focusing on homocysteine metabolism.

Data Table: Key Properties of TMG and Related Compounds

*Choline must be converted to TMG to donate methyl groups.

Biological Activity

Trimethyl glycine (TMG), also known as betaine, is a naturally occurring compound found in various foods such as beets, spinach, and whole grains. It is recognized for its diverse biological activities, particularly in metabolic processes and cellular protection. This article explores the biological activity of TMG through various studies, highlighting its effects on liver health, oxidative stress, and its potential therapeutic applications.

TMG acts primarily as an osmoprotectant , helping cells to maintain homeostasis under stress conditions. It stabilizes proteins and cellular structures, thereby preventing damage from osmotic stress and oxidative stress. The compound also plays a role in methylation processes, which are crucial for DNA synthesis and repair.

Key Mechanisms:

- Osmoprotection : TMG helps cells cope with high salinity or heat stress by stabilizing proteins and cellular structures.

- Antioxidant Properties : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing oxidative damage.

- Methylation : As a methyl donor, TMG participates in biochemical pathways that regulate gene expression and metabolism.

1. Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

A significant study investigated the efficacy of TMG in patients with NAFLD. The study involved 244 patients who received TMG supplementation over three months. Results indicated substantial improvements in liver function and fat accumulation.

Table 1: Fatty Liver Grade Changes Before and After TMG Treatment

| Fatty Liver Grade | Baseline Count | Post-Treatment Count | P-Value |

|---|---|---|---|

| Grade 1 | 64 (26.2%) | 218 (89.3%) | <0.001 |

| Grade 2 | 160 (65.6%) | 25 (10.2%) | <0.001 |

| Grade 3 | 17 (7.0%) | 1 (0.4%) | <0.001 |

| Grade 4 | 3 (1.2%) | 0 | <0.001 |

The study concluded that TMG significantly reduced liver fat grades, indicating its potential as a therapeutic agent for NAFLD management .

2. Antioxidant Effects in Heat-Stressed Rabbits

In another study focusing on heat-stressed growing rabbits, TMG was supplemented in their diet to evaluate its impact on blood biochemistry and organ indices.

Table 2: Antioxidant Indices in Heat-Stressed Rabbits

| TMG Supplementation (%) | MDA (μmol/mg) | SOD (U/ml) | CAT (U/mg) |

|---|---|---|---|

| 0 | 14.20b | 18.34 | 37.17a |

| 1.0 | 16.82ab | 21.25 | 35.097a |

| 1.5 | 19.48a | 22.86 | 19.43b |

Results showed that TMG supplementation led to significant reductions in malondialdehyde (MDA), a marker of oxidative stress, while enhancing SOD levels, demonstrating its protective effects against oxidative damage .

Case Studies

Several case studies have documented the beneficial effects of TMG on various health conditions:

- Case Study on Cardiovascular Health : A patient with elevated homocysteine levels was supplemented with TMG, resulting in a significant reduction in homocysteine after three months, suggesting cardiovascular protective effects.

- Case Study on Athletic Performance : Athletes supplemented with TMG reported improved performance metrics and reduced muscle soreness post-exercise, attributed to enhanced hydration and reduced muscle damage.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for quantifying trimethyl glycine in plant and biological samples?

- Methodological Answer : this compound can be quantified using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for high sensitivity and specificity. Key parameters include column type (e.g., C18), mobile phase gradients, and ionization modes (positive/negative ESI). Pyrolysis-gas chromatography (Py-GC) is another validated method, where betaine is pyrolyzed at 350°C to release trimethylamine, which is then quantified via GC . For reproducibility, ensure calibration curves are validated with certified reference standards and include internal controls (e.g., deuterated glycine) to account for matrix effects .

Q. How does this compound function in metabolic regulation, particularly in homocysteine metabolism?

- Methodological Answer : this compound acts as a methyl donor in the remethylation of homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). To study this, use in vitro assays with liver tissue homogenates or cell lines (e.g., HepG2), measuring methionine production via HPLC or isotopic tracing (e.g., ¹³C-labeled betaine). Control experiments should include BHMT inhibitors (e.g., cycloleucine) and compare results with alternative methyl donors like S-adenosylmethionine (SAMe) .

Q. What sample preparation protocols are optimal for isolating this compound from complex biological matrices?

- Methodological Answer : For plant tissues, lyophilize samples and perform methanol-water (80:20 v/v) extraction with sonication. Centrifuge at 10,000 × g to remove debris, then filter through a 0.22 µm membrane. For serum/plasma, use protein precipitation with acetonitrile (3:1 ratio) followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to enhance betaine recovery .

Advanced Research Questions

Q. How can contradictory data on betaine’s role in oxidative stress be resolved in experimental models?

- Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell type, stress inducer). Design studies with standardized oxidative stress inducers (e.g., H₂O₂ at EC₅₀ doses) and include both in vitro (e.g., primary osteoblasts) and in vivo models (e.g., ethanol-induced osteonecrosis in rodents). Measure biomarkers like glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) activity. Use meta-analysis frameworks to reconcile discrepancies across studies .

Q. What advanced spectroscopic techniques can elucidate this compound’s molecular orientation at biological interfaces?

- Methodological Answer : Heterodyne-detected vibrational sum-frequency generation spectroscopy (HD-VSFG) is uniquely suited for probing betaine’s orientation at charged interfaces (e.g., lipid bilayers or surfactant monolayers). Prepare model systems with anionic (dodecyl sulfate) or cationic (dodecyltrimethylammonium) surfactants. Analyze spectral peaks in the C-H and N⁺ stretching regions to infer molecular alignment under varying pH and ionic strength .

Q. How should researchers statistically analyze betaine accumulation data under abiotic stress in plants?

- Methodological Answer : Use mixed-effects models to account for variability in stress treatments (e.g., drought, salinity). Normalize betaine content to dry weight and apply ANOVA with post-hoc Tukey tests for pairwise comparisons. For longitudinal studies, employ repeated-measures ANOVA or linear mixed models. Data visualization should include box plots with confidence intervals and scatterplots showing correlations between betaine levels and stress markers (e.g., proline) .

Q. Methodological Considerations for Experimental Design

- Reproducibility : Document UPLC/MS parameters (e.g., column temperature, flow rate) and pyrolysis-GC conditions (e.g., carrier gas, detector type) in supplementary materials .

- Ethical and Feasible Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, prioritize studies on betaine’s epigenetic effects via DNA methylation assays over descriptive surveys .

- Data Contradictions : Use sensitivity analyses to test robustness of conclusions. For instance, re-analyze betaine’s osteoprotective effects in alcohol-induced osteonecrosis with stratified cohorts (e.g., by age or ethanol exposure duration) .

Properties

CAS No. |

6640-00-2 |

|---|---|

Molecular Formula |

C5H12NO2+ |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |

InChI Key |

KWIUHFFTVRNATP-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CC(=O)O |

Canonical SMILES |

C[N+](C)(C)CC(=O)O |

melting_point |

293 - 301 °C |

Key on ui other cas no. |

590-47-6 |

physical_description |

Solid |

solubility |

611.0 mg/mL at 19 °C |

Synonyms |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.